4-Methylcyclohex-3-ene-1-sulfonyl chloride
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Overview
Description
4-Methylcyclohex-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₇H₁₁ClO₂S. It is a sulfonyl chloride derivative of 4-methylcyclohexene, characterized by the presence of a sulfonyl chloride group attached to the cyclohexene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclohex-3-ene-1-sulfonyl chloride typically involves the sulfonylation of 4-methylcyclohexene. One common method is the reaction of 4-methylcyclohexene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. The general reaction can be represented as follows:
[ \text{4-Methylcyclohexene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohex-3-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
4-Methylcyclohex-3-ene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-Methylcyclohex-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is fundamental to the compound’s use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-sulfonyl chloride: Lacks the methyl group at the 4-position.
4-Methylcyclohexane-1-sulfonyl chloride: Saturated analog without the double bond.
4-Methylcyclohex-3-ene-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
4-Methylcyclohex-3-ene-1-sulfonyl chloride is unique due to the presence of both a double bond and a sulfonyl chloride group in its structure. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The methyl group at the 4-position also influences the compound’s steric and electronic properties, differentiating it from other sulfonyl chlorides.
Properties
Molecular Formula |
C7H11ClO2S |
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Molecular Weight |
194.68 g/mol |
IUPAC Name |
4-methylcyclohex-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2,7H,3-5H2,1H3 |
InChI Key |
XJLDAKNKZYBQPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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